1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-8-11(2)15(12(3)9-10)21(19,20)18-14-7-5-4-6-13(14)16-17-18/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVZUOWHBWKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C3=CC=CC=C3N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole typically involves the reaction of mesitylsulfonyl chloride with benzo[d][1,2,3]triazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which helps to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The mesitylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce sulfide derivatives .
Scientific Research Applications
1-(Mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The mesitylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., nitrophenyl, bromophenyl) generally confer higher thermal stability (e.g., 242–243°C for nitrophenyl) compared to aliphatic groups . Aliphatic derivatives (e.g., adamantyl, dodecanoyl) exhibit variable reaction yields, likely due to steric effects .
- Electron-Withdrawing Groups : Nitro and sulfonyl groups enhance electrophilicity, favoring nucleophilic substitution or coupling reactions. For instance, 1-(4-nitrophenyl) derivatives participate in [4+2] cycloadditions for naphthalene synthesis .
Mechanistic and Structural Insights
- Steric and Electronic Effects : Mesitylsulfonyl groups combine steric bulk (from mesityl’s three methyl groups) and strong electron-withdrawing capacity, which may slow reaction kinetics but stabilize transition states in electrophilic substitutions.
- Crystallography : Copper(I) coordination polymers with biprbt (1-(6-(1H-benzimidazol-1-yl)hexyl)-benzotriazole) ligands form 1D chains, demonstrating the structural versatility of benzotriazoles in materials science .
Biological Activity
1-(Mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique triazole ring system, which contributes to its pharmacological properties. The molecular formula is with a molecular weight of 197.21 g/mol. The compound's structure allows for various interactions with biological targets, making it a versatile candidate in drug discovery.
Anticancer Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : A study demonstrated that derivatives of this compound showed notable cytotoxicity against several cancer lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50 values ranged from 1.1 µM to 5.19 µM depending on the specific derivative and cell line tested .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9 | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| 9 | HCT-116 | 2.6 | Induction of apoptosis |
| 6 | HCT-116 | 5.19 | ROS generation leading to apoptosis |
- Mechanistic Insights : The anticancer mechanism often involves the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis. Compounds that inhibit TS can induce apoptosis and halt cell proliferation by disrupting nucleotide synthesis pathways .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated:
- In vitro Antimicrobial Testing : Several derivatives have shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. For example, compounds with structural similarities to this triazole exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 6 | E. coli | 15 |
| 9 | S. aureus | 10 |
- Mechanisms of Action : The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .
Case Studies
Several studies have explored the biological activity of triazole compounds similar to this compound:
- Study on Anticancer Activity : Wei et al. synthesized a series of triazole-containing hybrids that demonstrated significant anticancer potential in vitro and in vivo. These compounds not only inhibited tumor growth but also showed selectivity towards cancer cells over normal cells .
- Antimicrobial Study : A recent review highlighted the effectiveness of triazole derivatives against fungal infections, showcasing their potential as antifungal agents alongside their antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
